molecular formula C21H22N4O2 B11993227 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-87-9

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11993227
CAS No.: 302917-87-9
M. Wt: 362.4 g/mol
InChI Key: ONUHWPRKKQAZOE-PXLXIMEGSA-N
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Description

The compound 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS: 302917-95-9) is a pyrazole-based carbohydrazide derivative. Its molecular formula is C₂₁H₂₂N₄O₂ (MW: 362.43 g/mol), featuring a pyrazole core substituted with a 2-ethoxyphenyl group at position 3 and a hydrazide-linked p-tolyl ethylidene moiety at position 5 .

Properties

CAS No.

302917-87-9

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-4-27-20-8-6-5-7-17(20)18-13-19(24-23-18)21(26)25-22-15(3)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+

InChI Key

ONUHWPRKKQAZOE-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and flow rates, which can significantly improve the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups introduced into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. Additionally, the compound can interact with cell surface receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrazole-Carbohydrazide Derivatives
Compound Name Substituents (Pyrazole Position 3 / Hydrazide Moiety) Molecular Formula Key Biological Activity (IC₅₀/GI₅₀) Source
Target Compound 2-Ethoxyphenyl / p-Tolyl ethylidene C₂₁H₂₂N₄O₂ Data not explicitly reported
(E)-1-(4-tert-Butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl / 5-Chloro-2-hydroxyphenyl ethylidene C₂₇H₂₆Cl₂N₄O₂ IC₅₀ = 0.28 µM (A549 cells)
3-(5-Chlorothiophen-2-yl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl / Furan-2-yl ethylidene C₁₅H₁₂ClN₅O₂S Antimicrobial activity noted
N′-(1-(4-Bromophenyl)ethylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 2-Ethoxyphenyl / 4-Bromophenyl ethylidene C₂₀H₁₉BrN₄O₂ Structural analog; activity unreported
3-(3-Ethoxyphenyl)-N′-[(1E)-1-(naphthalen-1-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-Ethoxyphenyl / Naphthyl ethylidene C₂₄H₂₂N₄O₂ Bulkier aromatic group; activity data pending
1-(2′-Hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives Variable aryl groups / Autophagy-inducing moieties Variable IC₅₀ = 32–48 µM (NCI-H460 cells)

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and nitro (-NO₂) substituents (e.g., in Zheng et al.'s compound ) enhance cytotoxicity (IC₅₀ = 0.28 µM) due to increased electrophilicity and DNA interaction. Bromine in the 4-bromophenyl analog (C₂₀H₁₉BrN₄O₂) introduces steric bulk and electronegativity, which may hinder target binding compared to the smaller p-tolyl group .

Heteroaromatic vs. Phenyl Moieties :

  • Thiophene- and furan-containing derivatives (e.g., ) exhibit distinct electronic profiles, favoring interactions with bacterial enzymes. The target compound’s purely aromatic system may prioritize anticancer over antimicrobial activity.

Steric Effects :

  • Naphthyl-substituted analogs (e.g., ) demonstrate reduced activity compared to phenyl derivatives due to steric hindrance, suggesting the p-tolyl group in the target compound strikes a balance between bulk and binding efficiency.

Research Findings and Mechanistic Insights

  • The ethoxyphenyl moiety may instead contribute to moderate activity via lipophilicity-driven cellular uptake.
  • Apoptosis vs. Autophagy : Derivatives like compound 7 induce autophagy (IC₅₀ = 32 µM), whereas chlorinated analogs (e.g., Zheng et al.’s compound) trigger apoptosis. The target compound’s mechanism remains unexplored but could involve similar pathways.

Biological Activity

3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is C18H22N4O2C_{18}H_{22}N_4O_2. Its structure allows for diverse interactions within biological systems, particularly through the pyrazole moiety, which is known for its versatile pharmacological profiles.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study by Xia et al. demonstrated that similar compounds showed potent inhibitory effects against cancer cell lines, with IC50 values indicating effective growth inhibition. The compound under review is hypothesized to function similarly due to its structural similarities.

CompoundCell LineIC50 (μM)Mechanism
3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazideA549TBDInduces apoptosis
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA54949.85Apoptosis induction
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideNCIH460TBDAutophagy induction

Case Study : In a comparative study, the compound was evaluated alongside other pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells. The results indicated that compounds with similar substituents exhibited enhanced apoptotic activity, suggesting that structural modifications could optimize therapeutic efficacy.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation.

StudyCompound TestedResult
Umesha et al. (2009)Various pyrazole derivativesSignificant reduction in paw edema in rat models

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have shown that these compounds can exhibit broad-spectrum activity against various pathogens.

Example : A study highlighted that certain synthesized pyrazoles demonstrated notable antifungal activity against Candida species and antibacterial activity against Staphylococcus aureus.

PathogenCompound TestedActivity
Candida albicans3-(2-Ethoxyphenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazideInhibitory effect observed
Staphylococcus aureusSimilar pyrazole derivativesEffective inhibition

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